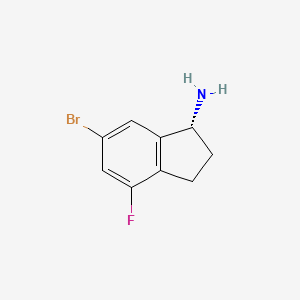
1H,1H,2H,2H-Perfluorohexyl propyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,1H,2H,2H-Perfluorohexyl propyl carbonate is a fluorinated organic compound known for its unique chemical properties. The presence of perfluorinated chains imparts exceptional thermal stability, chemical resistance, and hydrophobicity, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1H,2H,2H-Perfluorohexyl propyl carbonate typically involves the reaction of 1H,1H,2H,2H-Perfluorohexanol with propyl chloroformate. The reaction is carried out under anhydrous conditions in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to avoid decomposition of the reactants.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reactants. The product is then purified using distillation or recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1H,1H,2H,2H-Perfluorohexyl propyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to yield 1H,1H,2H,2H-Perfluorohexanol and propyl alcohol.
Oxidation: The perfluorinated chain is resistant to oxidation, but the propyl carbonate group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Hydrolysis Agents: Water, aqueous acids
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Major Products Formed:
Substitution: 1H,1H,2H,2H-Perfluorohexyl amine or 1H,1H,2H,2H-Perfluorohexyl alcohol
Hydrolysis: 1H,1H,2H,2H-Perfluorohexanol, propyl alcohol
Oxidation: Oxidized derivatives of the propyl carbonate group
Scientific Research Applications
1H,1H,2H,2H-Perfluorohexyl propyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the development of fluorinated surfactants and emulsifiers for biological applications.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of coatings, lubricants, and sealants due to its hydrophobic and chemical-resistant properties.
Mechanism of Action
The mechanism of action of 1H,1H,2H,2H-Perfluorohexyl propyl carbonate is primarily based on its chemical structure. The perfluorinated chain provides hydrophobicity and chemical resistance, while the propyl carbonate group can undergo hydrolysis or substitution reactions. The molecular targets and pathways involved depend on the specific application, such as interaction with biological membranes in drug delivery or surface modification in industrial applications.
Comparison with Similar Compounds
- 1H,1H,2H,2H-Perfluorohexyl iodide
- 1H,1H,2H,2H-Perfluorohexyl bromide
- 1H,1H,2H,2H-Perfluorodecyl acrylate
Comparison: 1H,1H,2H,2H-Perfluorohexyl propyl carbonate is unique due to the presence of the propyl carbonate group, which allows for additional chemical reactivity compared to other perfluorinated compounds. While 1H,1H,2H,2H-Perfluorohexyl iodide and bromide are primarily used as intermediates in organic synthesis, 1H,1H,2H,2H-Perfluorodecyl acrylate is used in polymer chemistry for the production of hydrophobic coatings and materials.
Properties
Molecular Formula |
C10H11F9O3 |
|---|---|
Molecular Weight |
350.18 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluorohexyl propyl carbonate |
InChI |
InChI=1S/C10H11F9O3/c1-2-4-21-6(20)22-5-3-7(11,12)8(13,14)9(15,16)10(17,18)19/h2-5H2,1H3 |
InChI Key |
AEOUQJDXCUBINJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



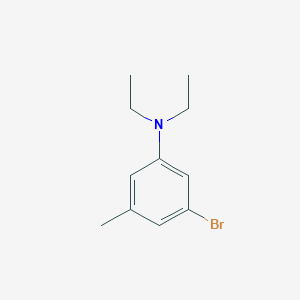
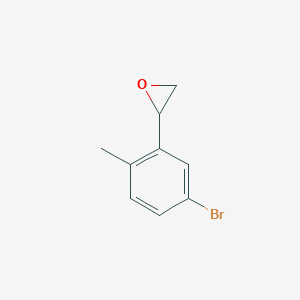
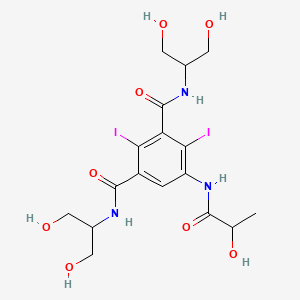
![Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester](/img/structure/B12084774.png)
![[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12084778.png)



![1-[2-(4-Nitrophenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12084796.png)

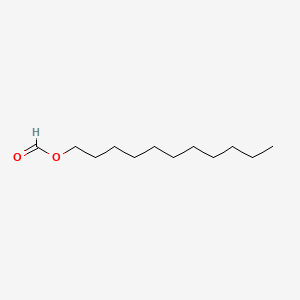
![9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-4-bromo-](/img/structure/B12084807.png)
